Bryostatin 16

Description

Overview of Bryostatin (B1237437) Family and Research Significance

The bryostatins are a group of twenty-one structurally related macrolide lactones derived from the marine invertebrate Bugula neritina. nih.govmdpi.com These complex natural products are potent modulators of protein kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. nih.govnih.gov The interaction of bryostatins with PKC makes them a subject of significant research interest, particularly for their potential therapeutic applications in a wide range of diseases, including cancer, Alzheimer's disease, and HIV. nih.govnih.govresearchgate.net

Bryostatins exhibit a broad spectrum of biological activities, such as antineoplastic effects, immune system stimulation, and the enhancement of learning and memory. nih.govtandfonline.com Although over 20 bryostatins have been identified, Bryostatin 1 is the most extensively studied member of the family. nih.govnih.gov Research has shown that different bryostatins can have varying levels of antitumor activity. tandfonline.com The significant biological potential of this family of compounds has driven extensive research, though clinical advancement has been hampered by the limited supply from their natural source. nih.govnih.gov

Historical Context of Bryostatin Research from Marine Natural Products

The investigation into bryostatins began in the late 1960s when extracts from the marine bryozoan Bugula neritina were identified as having anticancer properties. nih.govresearchgate.net This led to the isolation of Bryostatin 1 in 1982 by Pettit and his colleagues. mdpi.comnih.gov The discovery of this unique and highly oxygenated macrolide lactone marked a significant milestone in the field of marine natural products. mdpi.comtandfonline.com

A major challenge in bryostatin research has been their extremely low natural abundance. nih.gov For instance, the initial preclinical and clinical studies of Bryostatin 1 required the collection of 13 metric tons of Bugula neritina to yield gram quantities of the compound. pharmaceutical-journal.com It was later discovered that the true producer of bryostatins is not the bryozoan itself, but a bacterial symbiont, "Candidatus Endobugula sertula". mdpi.comnih.gov This finding has opened up new avenues for biotechnological production to overcome the supply issue. nih.gov

Unique Position of Bryostatin 16 in Bryostatin Class for Synthetic and Biological Exploration

This compound is a significant member of the bryostatin family, serving as a key target for total synthesis and as a potential precursor for the synthesis of other bryostatins. nih.gov Its unique structure presents considerable synthetic challenges, including a 26-membered lactone, three polyhydropyran rings, and numerous stereogenic centers. nih.govnih.gov

The successful total synthesis of this compound has been a notable achievement in organic chemistry, demonstrating innovative and efficient chemical reactions. nih.govrepec.orgnih.gov These synthetic routes are crucial for providing a sustainable supply of this compound for further biological investigation and for the creation of novel analogs with potentially improved therapeutic properties. nih.gov The ability to synthetically access this compound allows for detailed structure-activity relationship studies to better understand how its molecular architecture relates to its biological function. nih.gov

Table 1: Comparison of Key Bryostatin Compounds

| Feature | Bryostatin 1 | This compound |

|---|---|---|

| Primary Research Focus | Most extensively studied for cancer, Alzheimer's, and HIV. nih.govnih.gov | Key target for total synthesis and as a synthetic precursor. nih.gov |

| Supply | Limited natural abundance, a major challenge for clinical trials. nih.govpharmaceutical-journal.com | Accessible through multi-step total synthesis. nih.govnih.govorganic-chemistry.org |

| Significance | Flagship compound of the bryostatin family. nih.gov | Pivotal parent structure for accessing other bryostatins. nih.gov |

Academic Research Challenges and Opportunities Posed by this compound

The primary challenge associated with this compound research has been the complexity of its total synthesis. nih.govnih.gov While successful syntheses have been reported, they often involve numerous steps and can be low-yielding, which limits the availability of the compound for extensive biological studies. organic-chemistry.orgfrontiersin.org Overcoming these synthetic hurdles to develop more efficient and scalable routes remains a significant goal for chemists. repec.org

Despite these challenges, this compound presents numerous opportunities for academic research. Its complex structure serves as an excellent platform for the development and application of new synthetic methodologies. nih.govorganic-chemistry.org Furthermore, the availability of synthetic this compound and its intermediates allows for the creation of a diverse range of analogs. nih.gov This enables researchers to probe the specific structural requirements for PKC modulation and to potentially design new compounds with enhanced potency and selectivity for various therapeutic targets. The study of this compound and its analogs contributes to a deeper understanding of the intricate signaling pathways regulated by PKC and holds promise for the development of novel therapeutics. nih.govresearchwithrutgers.com

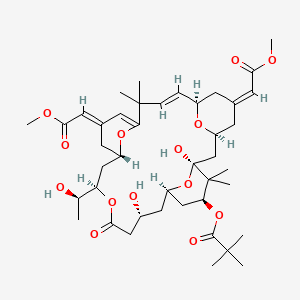

Structure

2D Structure

Properties

Molecular Formula |

C42H62O14 |

|---|---|

Molecular Weight |

790.9 g/mol |

IUPAC Name |

[(1S,3S,5Z,7R,8E,13E,15S,17R,21R,23R,25S)-1,21-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C42H62O14/c1-24(43)32-21-29-14-26(18-36(46)51-10)16-33(53-29)40(5,6)12-11-28-13-25(17-35(45)50-9)15-31(52-28)23-42(49)41(7,8)34(55-38(48)39(2,3)4)22-30(56-42)19-27(44)20-37(47)54-32/h11-12,16-18,24,27-32,34,43-44,49H,13-15,19-23H2,1-10H3/b12-11+,25-17+,26-18+/t24-,27-,28+,29+,30-,31+,32-,34+,42+/m1/s1 |

InChI Key |

QMDQQCXRPALIRV-KPIQITSKSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/C=C(O2)C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |

Canonical SMILES |

CC(C1CC2CC(=CC(=O)OC)C=C(O2)C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |

Synonyms |

bryostatin 16 |

Origin of Product |

United States |

Natural Sources and Biotechnological Production Research

Discovery and Isolation from Bugula neritina

The journey of the bryostatin (B1237437) family of compounds began in the 1960s with the collection of the marine bryozoan Bugula neritina. wikipedia.org This organism, a small, moss-like colonial animal, was gathered as part of an anticancer drug discovery program. acs.org Initial extracts showed significant antineoplastic activity, prompting years of research to isolate the active principles. acs.org While Bryostatin 1 was the first to be structurally characterized in 1982, a family of 20 related macrolide lactones, including Bryostatin 16, were subsequently identified from this single bryozoan species. wikipedia.orgacs.orgnih.gov These compounds, including this compound, are structurally complex, featuring a 26-membered macrolactone ring with three embedded polyhydropyran rings and numerous oxygen-containing functional groups. nih.gov

Identification of Symbiotic Microorganisms as Biosynthetic Origin

Initial assumptions that Bugula neritina itself produced the bryostatins were challenged by the compounds' structural complexity, which is more characteristic of bacterial secondary metabolites. nih.govcaister.com This led to the hypothesis that a symbiotic microorganism was the true biosynthetic source. nih.gov Subsequent research provided strong evidence for this theory, identifying an uncultivated gamma-proteobacterial symbiont, "Candidatus Endobugula sertula," as the likely producer. nih.govresearchgate.net

Genetic Potential: Researchers identified modular type I polyketide synthase (PKS) genes, essential for producing complex polyketides like bryostatins, within the DNA of the B. neritina-"E. sertula" association. nih.govasm.org These genes were specifically located within the symbiotic bacteria. nih.gov

Localization: Using RNA probes, scientists confirmed that the PKS genes were active within the bacterial cells located in the pallial sinus of B. neritina larvae, a specialized structure for larval development. nih.govnih.gov

Correlation of Symbiont and Compound: When B. neritina colonies were treated with antibiotics to reduce the population of "E. sertula," a corresponding decrease in bryostatin content was observed. nih.gov This demonstrated that a full complement of the symbiont is necessary for the normal production of bryostatins. nih.gov

This discovery shifted the focus of production research, highlighting the symbiosis as a key element in understanding and potentially harnessing bryostatin biosynthesis. nih.gov

Methodological Approaches for Natural Product Isolation (General Academic Context)

The isolation of specific compounds like this compound from a complex biological matrix such as a marine invertebrate is a meticulous, multi-step process. In a general academic context, this involves a bioassay-guided fractionation approach, where each fraction is tested for the desired biological activity to guide the purification. nih.govnih.gov

The typical workflow is as follows:

Extraction: The collected marine organism, often freeze-dried to remove water, is subjected to solvent extraction to create a crude extract containing a vast mixture of metabolites. nih.govresearchgate.net

Fractionation: This crude extract is then simplified through techniques like liquid-liquid partitioning, which separates compounds based on their differential solubility in immiscible solvents. nih.gov

Chromatography: The resulting fractions undergo various chromatographic separations to isolate individual compounds. nih.govresearchgate.net These methods separate molecules based on physical properties like polarity, size, and charge. nih.gov

| Step | Technique | Principle of Separation | Reference |

|---|---|---|---|

| Initial Extraction | Solvent Extraction (e.g., with methanol (B129727) and dichloromethane) | Solubilizing metabolites from biological tissue. | nih.govresearchgate.netresearchgate.net |

| Fractionation & Purification | Column Chromatography (CC), Vacuum Liquid Chromatography (VLC) | Separation based on polarity using a solid stationary phase and liquid mobile phase. | nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity, often used for final purification. | nih.govresearchgate.net | |

| Structure Elucidation | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | Determining the chemical structure of the isolated pure compound. | nih.gov |

Challenges of Natural Supply and Sustainability in Research

Despite its discovery decades ago, research on this compound and its congeners has been persistently hindered by issues related to its natural supply. nih.govrwu.edu

Limited Natural Abundance for Research Needs

Bryostatins are present in exceedingly small quantities within their host organism. nih.govrwu.edu The yields for most bryostatins range from 10⁻⁵ to 10⁻⁷ percent of the wet weight of the adult B. neritina colonies. rwu.edu This scarcity is a significant bottleneck for any research beyond initial discovery. natap.org A landmark large-scale isolation effort highlighted this challenge: a staggering 14 tons (approximately 12,700 kg) of wet B. neritina were required to produce just 18 grams of Bryostatin 1. nih.govnatap.orgpnas.org This incredibly low yield makes it impractical to rely on natural collection for the quantities needed for extensive preclinical and potential clinical studies. nih.govnatap.org

| Compound | Source Mass | Yield | Yield Percentage | Reference |

|---|---|---|---|---|

| Bryostatin 1 (Large Scale GMP Production) | 14 tons | 18 g | ~0.00014% | natap.orgpnas.org |

| General Bryostatins | N/A | N/A | 10⁻⁵% - 10⁻⁷% of wet weight | rwu.edu |

Environmental and Economic Considerations for Large-Scale Research Supply

The need to harvest enormous quantities of B. neritina raises significant environmental and economic concerns that limit the viability of natural sourcing for large-scale research. natap.orgpnas.org Harvesting tons of a single marine organism can have unpredictable impacts on its local ecosystem. Furthermore, the sheer logistical effort and associated costs of such massive collection and extraction campaigns are prohibitive. natap.orgpnas.org While mariculture (aquaculture) of B. neritina has been achieved, it has not been implemented on a commercial scale, suggesting it has not yet become an economically practical solution to the supply problem. rwu.edu These factors have severely constrained the development of bryostatins from their natural source. natap.orgpnas.org

Biotechnological Avenues for this compound Production Research

Given the severe limitations of natural supply, the scientific community has turned to biotechnology to find a sustainable method for producing bryostatins. researchgate.net The discovery that the bacterial symbiont "Candidatus Endobugula sertula" is the true producer opened up new and promising research avenues. nih.govrwu.edu

The primary challenges and areas of research in this field include:

Cultivation of the Bacterial Symbiont : A major goal is to grow "Candidatus Endobugula sertula" in a laboratory setting, independent of its host. nih.govrwu.edu However, the symbiont is currently considered uncultivated, as it has proven resistant to standard culturing techniques, likely because it is highly adapted to the specific conditions within the bryozoan. rwu.eduresearchgate.nettandfonline.com

Heterologous Expression of Biosynthesis Genes : A more promising approach involves cloning the bryostatin biosynthetic gene cluster from "E. sertula" and inserting it into a different, easily culturable host bacterium. nih.govresearchgate.net This technique, known as heterologous expression, could theoretically turn a common lab bacterium into a "factory" for producing bryostatins. nih.gov This remains a key objective for ensuring a renewable supply. rwu.eduresearchgate.net

Engineered Biosynthesis : This advanced approach involves manipulating the cloned biosynthetic genes to produce not only the natural bryostatins but also novel, simplified analogues. natap.orgpnas.org By understanding the function of each gene and enzyme in the pathway, researchers hope to design new structures that may be easier to produce or have improved properties. natap.orgpnas.org

These biotechnological strategies represent the future of bryostatin supply, aiming to bypass the ecological and economic issues of wild harvesting and provide the stable, scalable production necessary for continued research. rwu.eduresearchgate.net

Microbial Fermentation Strategies

Direct microbial fermentation of the natural producer to obtain this compound is currently not feasible due to the unculturable nature of Candidatus Endobugula sertula. asm.orgnih.gov Consequently, research has pivoted to heterologous expression, a strategy that involves transferring the genetic machinery for bryostatin synthesis into a host microorganism that can be easily and robustly fermented.

The primary target for this transfer is the bryostatin biosynthetic gene cluster (bry BGC). researchgate.net The goal is to clone the entire pathway into a well-characterized industrial microbe, such as Streptomyces or Escherichia coli, which could then produce bryostatins or their precursors through large-scale fermentation. ucsd.eduasm.org This approach offers the potential for a renewable and scalable supply, overcoming the limitations of natural harvesting. researchgate.netnih.gov

However, the heterologous expression of the bry cluster presents significant technical hurdles. The gene cluster is exceptionally large (approximately 80 kb) and contains multiple large, nearly identical sequence repeats, which makes it genetically unstable and difficult to clone and express reliably in a new host. nih.govnih.gov

Despite these challenges, incremental progress has been made. In one key study, a crucial gene from the pathway, bryP, which encodes a discrete acyltransferase responsible for loading the building blocks for the polyketide chain, was successfully expressed in a heterologous host. This experiment demonstrated the functionality of a key component of the bry pathway outside of its native organism, providing critical validation for the heterologous expression strategy. nih.gov These findings represent a foundational step toward the ultimate goal of reconstituting the entire biosynthetic pathway in a fermentable microbe for the production of this compound. nih.govresearchgate.net

Cell Culture Approaches

Attempts to produce this compound have explored cell culture from two perspectives: culturing the symbiotic bacterium and culturing the host bryozoan. Both avenues have faced major obstacles.

All efforts to culture the bryostatin-producing symbiont, Candidatus Endobugula sertula, have been unsuccessful. ucsd.edufrontiersin.orgnih.gov The bacterium appears to be an obligate symbiont, meaning it is highly adapted to life within its host and cannot survive on its own under standard laboratory conditions. nih.gov Genomic analysis of Ca. E. sertula sheds light on this challenge, revealing specific metabolic deficiencies, such as the inability to synthesize certain amino acids. nih.govasm.org While its genome does not show the extreme reduction seen in some other obligate symbionts, these metabolic gaps suggest it relies on the host for essential nutrients. nih.govnih.gov Future cultivation efforts may be guided by these genomic insights to develop a highly specialized, complex medium that could potentially support its growth outside the host. nih.govfrontiersin.org

The culture of cells from the host organism, Bugula neritina, has not been established as a viable method for bryostatin production. The most closely related approach is the aquaculture of the entire B. neritina organism, which remains a possible, albeit low-yielding and labor-intensive, source of the compound. nih.govasm.org There is no evidence in the scientific literature of successful bryostatin production from isolated B. neritina cells in a laboratory culture. The research focus remains on the symbiont as the source of production. nih.gov

Genetic Engineering for Biosynthesis Pathway Elucidation and Optimization

Genetic engineering has been paramount in understanding how bryostatins are made. Since the producing bacterium could not be cultured, scientists employed culture-independent methods, primarily metagenomics, to directly isolate and sequence DNA from the Bugula neritina-symbiont association. frontiersin.orgnih.gov This work led to the landmark identification and characterization of the bryostatin biosynthetic gene cluster (bry BGC). researchgate.netnih.gov

The bry BGC is a large, ~80-kilobase region of DNA containing the complete genetic blueprint for synthesizing the core bryostatin molecule. rwu.edunih.gov It is a type I polyketide synthase (PKS) cluster, a class of enzymatic assembly lines that build complex natural products from simple fatty acid precursors. asm.orgresearchgate.net Specifically, it is a trans-AT PKS system, where a key enzyme, the acyltransferase (AT), is encoded separately from the main PKS modules. rwu.edunih.gov

Genetic analyses have revealed that the bry BGC is predicted to produce a common precursor, named "bryostatin 0," which is then likely modified to create the diverse family of bryostatins, including this compound. researchgate.netnih.gov The cluster is organized into several genes, with the largest operon (bryBCXDA) encoding the core PKS machinery and another operon (bryPQRS) containing essential accessory genes. rwu.eduresearchgate.net Further genomic investigation has identified additional bry genes, such as bryT and bryU, located elsewhere in the genome, which are believed to be involved in forming specific structural features of the final molecule. nih.govresearchgate.net

This detailed genetic knowledge is fundamental for any biotechnological production strategy. By understanding the function of each gene, researchers can rationally engineer the pathway. This could involve optimizing the expression of the entire cluster in a heterologous host or creating novel bryostatin analogs by modifying specific genes. acs.orgresearchgate.net

Table 1: Key Genes in the Bryostatin (bry) Biosynthetic Gene Cluster This interactive table summarizes the primary genes and their proposed functions in the synthesis of the bryostatin core structure.

| Gene/Operon | Size (approx.) | Proposed Function | Reference(s) |

|---|---|---|---|

| bryBCXDA Operon | 71 kb | Contains the five main Type I Polyketide Synthase (PKS) genes that form the core macrolactone ring of "bryostatin 0". | nih.govresearchgate.net |

| bryPQRS Operon | 6 kb | Encodes four smaller accessory genes, including a discrete acyltransferase (bryP), a β-ketosynthase (bryQ), and a methyltransferase (bryS). | researchgate.netnih.govresearchgate.net |

| bryA | - | One of the large PKS genes; encodes the loading module and the first four extension modules of the PKS assembly line. | asm.orgresearchgate.net |

| bryP | - | A discrete acyltransferase (AT) that loads malonyl-CoA extender units onto the PKS modules for polyketide chain elongation. | nih.gov |

Synthetic Chemistry of Bryostatin 16 and Analogues

Rationale for Total Synthesis Research

The pursuit of a laboratory-based synthesis for Bryostatin (B1237437) 16 and its analogues is underpinned by a clear set of scientific and practical motivations.

A primary driver for the total synthesis of bryostatins is their extremely limited availability from natural sources. These compounds are isolated from the marine bryozoan Bugula neritina. nih.gov However, the yield is exceptionally low; for instance, the industrial-scale isolation of Bryostatin 1, one of the more abundant members of the family, yielded only 18 grams from 14 metric tons of the organism, which corresponds to a yield of approximately 1.6 x 10⁻⁴% nih.govorganic-chemistry.org. This scarcity severely hampers clinical advancement and comprehensive research into their biological functions, making a viable, scalable synthetic route a critical objective to ensure a reliable supply for ongoing studies. nih.govnih.gov

Total synthesis provides an indispensable platform for conducting detailed Structure-Activity Relationship (SAR) studies. wikipedia.org SAR analysis involves systematically modifying a molecule's chemical structure to determine which parts are responsible for its biological effects. wikipedia.org A successful synthetic route, particularly one that is flexible, allows chemists to create a series of analogues by altering specific functional groups or structural motifs. nih.govorganic-chemistry.org By comparing the biological activities of these modified compounds, researchers can gain crucial insights into how bryostatins interact with their biological targets, such as Protein Kinase C (PKC) isozymes. nih.govnih.gov This understanding is essential for fine-tuning the molecule's biological functions and designing more potent or selective agents. nih.gov The total synthesis of Bryostatin 16 was specifically envisioned to provide an "essential chemical probe" for this purpose. nih.gov

A key advantage of total synthesis is the ability to create novel derivatives that are not found in nature. nih.gov The synthetic pathway for this compound was strategically designed so that it could serve as a pivotal parent structure, allowing for the elaboration and modification of various parts of the molecule. nih.govnih.gov This flexibility enables the creation of analogues with potentially improved therapeutic properties, such as enhanced potency, greater selectivity for specific PKC isozymes, or a more favorable pharmacological profile. nih.govnih.gov By varying the components used in the synthesis, it is possible to generate a diverse library of bryostatin-like molecules that would be impossible to obtain from natural isolation, thereby expanding the potential therapeutic applications of this structural class. nih.govnih.gov

Asymmetric Total Synthesis of this compound

The asymmetric total synthesis of this compound represents a significant achievement in organic chemistry, overcoming the substantial challenges posed by its complex structure. The molecule features a 26-membered lactone containing three heavily substituted polyhydropyran rings (A, B, and C), numerous oxygen-containing functionalities, and sensitive exo-cyclic unsaturated esters. nih.gov An efficient synthesis was achieved in 26 steps for the longest linear sequence and 39 total steps. organic-chemistry.orgnih.gov

The successful synthesis of this compound by Trost and Dong was notable for its implementation of several innovative and powerful transition-metal-catalyzed reactions to construct the core structure efficiently. nih.govorganic-chemistry.org This approach showcased a sequence of three key transformations catalyzed by different metals.

A spectacular sequence of reactions formed the molecule's core:

Ruthenium-Catalyzed Coupling: An intermolecular Ru-mediated coupling was used to connect two complex fragments, forming the B-ring of the molecule. nih.govorganic-chemistry.orgoup.com

Palladium-Catalyzed Macrocyclization: A novel macrocyclization was achieved via a Pd-catalyzed coupling of two different alkyne groups. nih.govnih.gov This reaction was unprecedented in a complex natural product synthesis and was crucial for forming the large 26-membered ring. nih.govnih.gov

Gold-Catalyzed Cyclization: The final C-ring, a dihydropyran, was formed through a 6-endo-dig cyclization catalyzed by a cationic gold complex. nih.govnih.gov This step was highly regioselective, overcoming difficulties encountered with other catalysts. nih.gov

Table 1: Key Transition-Metal-Catalyzed Reactions in the Total Synthesis of this compound

| Reaction Step | Catalyst | Bond/Ring Formed | Significance |

| Alkene-Alkyne Coupling | Ruthenium (Ru) | B-Ring Formation | Efficiently coupled two major fragments of the molecule. nih.govoup.com |

| Alkyne-Alkyne Coupling | Palladium (Pd) | Macrocycle Formation | A novel method for creating the large 26-membered lactone ring. nih.govnih.gov |

| 6-endo-dig Cyclization | Gold (Au) | C-Ring Formation | Provided high regioselectivity to form the dihydropyran C-ring. nih.gov |

A central theme of the this compound synthesis was the application of atom economy, a principle that aims to maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. nih.govrepec.org The synthesis was designed to be highly concise and efficient, taking about half as many steps as previous methods for related compounds. repec.org

The transition-metal-catalyzed reactions were particularly notable for their atom efficiency. nih.gov For example, the palladium-catalyzed macrocyclization between two alkyne groups is an addition reaction where all atoms of the reacting groups are incorporated into the larger ring structure. nih.govrepec.org Similarly, the ruthenium-catalyzed alkene-alkyne coupling and the gold-catalyzed cyclization represent highly efficient methods for forming complex rings and stereocenters without the need for stoichiometric reagents that would be discarded. nih.gov These chemoselective and atom-economical strategies are crucial for streamlining the synthesis of complex targets like bryostatins, making it more practical to produce significant quantities for further research. nih.govrepec.org

Pioneering Synthetic Methodologies

Chemoselective Strategies

The synthesis of a molecule as complex as this compound necessitates a high degree of chemoselectivity to orchestrate the desired transformations while preserving the numerous sensitive functional groups. A key strategy in the total synthesis of this compound involved a directed chemoselective hydrolysis. This allowed for the selective cleavage of an ester in the presence of other labile functionalities, a critical step in differentiating reactive sites within a complex intermediate. nih.gov

Another significant demonstration of chemoselectivity was in the ruthenium-catalyzed tandem alkene-alkyne coupling/Michael addition reaction. This transformation proceeded efficiently, showcasing high compatibility with a range of functional groups present in the coupling partners. These included a β,γ-unsaturated ketone, a six-membered lactone, an unprotected allylic alcohol, a PMB ether, and two different silyl ethers, highlighting the mild and selective nature of the ruthenium catalyst. nih.gov

Perhaps the most innovative chemoselective step was the palladium-catalyzed macrocyclization. In this reaction, the palladium catalyst selectively inserts into the C-H bond of a terminal alkyne. This sets the stage for a subsequent chemo- and regioselective intramolecular carbametalation of a disubstituted alkyne, leading to the formation of the macrocycle. nih.govu-tokyo.ac.jp This approach avoids the need for pre-activation of the coupling partners and proceeds without generating stoichiometric byproducts, embodying the principles of atom economy. nih.govnih.gov

Key Transformations and Reaction Cascades (e.g., Pd-catalyzed alkyne-alkyne coupling, Ru-catalyzed alkene-alkyne coupling, macrocyclization reactions)

The synthesis of this compound is marked by a series of elegant and efficient key transformations and reaction cascades, many of which are catalyzed by transition metals. organic-chemistry.org

A notable cascade reaction is the acid-catalyzed one-pot process used to form the A-ring. This reaction sequence efficiently assembles the complex cyclic ether from a linear precursor in a single operation. nih.gov For the formation of the B-ring, a tandem ruthenium-catalyzed alkene-alkyne coupling followed by a Michael addition was employed. This powerful reaction constructs the cis-tetrahydropyran ring system in a highly convergent manner. nih.govorganic-chemistry.org

The macrocyclization, a critical step in the synthesis of any macrolide, was achieved through a novel palladium-catalyzed alkyne-alkyne coupling. nih.govacs.org This represents the first use of such a reaction for macrocyclization in the context of a natural product total synthesis. acs.org This transformation efficiently joins the two ends of a linear precursor to form the 26-membered ring of this compound. nih.govrepec.org

Following the macrocyclization, the C-ring was constructed via a gold-catalyzed 6-endo-dig cyclization. nih.govnih.gov The constrained alkynyl alcohol intermediate, formed after the palladium-catalyzed coupling, undergoes cyclization in the presence of a gold catalyst to furnish the dihydropyran C-ring, completing the core structure of this compound. organic-chemistry.org

| Transformation | Catalyst/Reagent | Ring Formed/Purpose | Reference |

| Alkene-Alkyne Coupling/Michael Addition | Ruthenium catalyst | B-ring (cis-tetrahydropyran) | nih.govorganic-chemistry.org |

| One-pot Cascade | Acid | A-ring | nih.gov |

| Alkyne-Alkyne Coupling | Palladium catalyst | Macrocyclization | nih.govnih.govacs.org |

| 6-endo-dig Cyclization | Gold catalyst | C-ring (dihydropyran) | nih.govnih.govorganic-chemistry.org |

Stereochemical Control in Complex Macrolide Synthesis

The dense stereochemical landscape of this compound presents a significant synthetic challenge. Precise control over the stereochemistry at multiple chiral centers is paramount for a successful synthesis. Key strategies employed to achieve this control include the use of well-established asymmetric reactions.

For instance, the asymmetric Brown allylation was utilized to set a key stereocenter early in the synthesis of a crucial fragment. nih.gov This reaction, which involves the addition of an allyl group to an aldehyde, is known for its high level of enantioselectivity.

In another part of the synthesis, an Itsuno-Corey reduction was used to establish the stereochemistry of an alcohol. organic-chemistry.org This method, which employs a chiral oxazaborolidine catalyst, allows for the highly enantioselective reduction of a ketone to the corresponding alcohol. organic-chemistry.orgorganic-chemistry.org These methods, applied at strategic points in the synthesis, ensured the correct stereochemical configuration of the final natural product. nih.gov

Retrosynthetic Analyses and Fragment Assembly

The retrosynthetic plan breaks down this compound into several key fragments that are synthesized independently and then coupled together. The macrocycle and the C-ring were envisioned to be formed from a diyne precursor through a palladium-catalyzed alkyne-alkyne coupling followed by a metal-catalyzed 6-endo-dig cyclization. nih.gov This diyne precursor is the result of an esterification between two major fragments, designated as fragments 4 and 5 in the Trost synthesis. nih.gov

Fragment 5, in turn, is derived from a vinyl silane (intermediate 6). nih.gov The synthesis of this intermediate showcases a ruthenium-catalyzed alkene-alkyne coupling/Michael addition methodology to join two smaller, complex fragments (7 and 8). nih.gov The synthesis of these smaller fragments also involved strategic disconnections, with both being accessible from a common starting material, aldehyde 2. nih.gov

Design and Synthesis of Bryostatin Analogues (Bryologs)

The significant biological activity of the bryostatins, coupled with their low natural abundance and synthetic complexity, has spurred the development of simplified, yet potent, analogues known as bryologs. researchgate.net The design of these analogues is often guided by a "function-oriented synthesis" approach. nih.govpnas.orgrutgers.edu This strategy focuses on identifying and retaining the key structural features, or pharmacophores, responsible for the biological activity, while simplifying other parts of the molecule to enhance synthetic accessibility. pnas.orgrutgers.eduresearchgate.net

A flexible and modular synthetic strategy is often employed for the synthesis of bryologs. nih.govrutgers.edu This allows for the rapid generation of a diverse range of analogues by varying the individual building blocks. This modularity is crucial for exploring structure-activity relationships and for fine-tuning the biological and pharmacokinetic properties of the analogues. nih.gov

Simplified Analogue Design for Enhanced Synthetic Accessibility

This approach has led to the development of potent bryologs that can be synthesized in a more step-economical fashion, making them more amenable to large-scale production for clinical studies. nih.govpnas.org The design of these simplified analogues is a testament to the power of function-oriented synthesis, where the focus is on achieving a desired biological function with the simplest possible chemical structure. rutgers.edu

Exploration of Core Structures and Essential Pharmacophores

The design and synthesis of bryologs have been instrumental in probing the essential pharmacophores of the bryostatin class of molecules. researchgate.net By systematically modifying different parts of the molecule, researchers have been able to identify the key structural features required for potent biological activity, particularly the modulation of protein kinase C (PKC). researchgate.netnih.gov

Prodrug Strategies for Modulating Biological Activity and Delivery in Research Models

The inherent complexity and limited natural availability of bryostatins have spurred the development of synthetic analogs designed to improve upon the biological activity and delivery of the parent compounds. nih.gov While not formally classified as traditional prodrugs, these analogs represent a key strategy to modulate the therapeutic potential of bryostatins by systematically altering their structure to enhance desired properties such as potency, selectivity, and synthetic accessibility. nih.govpnas.org This approach, often termed function-oriented synthesis, focuses on identifying and incorporating the essential pharmacophoric features of the natural product into a simplified and more readily synthesized scaffold. nih.govrutgers.edu

The design of bryostatin analogs has largely centered on modifying the A and B rings of the macrolactone core, as these regions are crucial for modulating the unique biological responses characteristic of bryostatins, distinguishing them from other protein kinase C (PKC) modulators like phorbol (B1677699) esters. nih.gov By creating analogs with simplified or altered spacer domains while retaining the key recognition elements, researchers have been able to generate compounds with comparable or even superior potency to the natural bryostatins. pnas.org

A significant focus of this research has been to tune the PKC isoform selectivity of the analogs. nih.gov Bryostatin's biological effects are mediated through its interaction with PKC isozymes, and different isoforms are implicated in various cellular processes. nih.gov The ability to design analogs that selectively target specific PKC isoforms could lead to more targeted therapeutic effects with potentially fewer side effects. For instance, synthetic analogs have been developed that exhibit differential activation of conventional and novel PKC isoforms compared to bryostatin 1. nih.govpnas.org

One notable analog, referred to as "analog 1" in some studies, has demonstrated excellent affinity for PKC and, in some cancer cell lines, is orders of magnitude more potent than bryostatin. pnas.org This particular analog, while effectively activating novel PKC isoforms similarly to bryostatin 1, shows a reduced ability to activate conventional PKC isozymes. nih.govpnas.org This differential activity highlights the potential for fine-tuning the biological response through synthetic modification.

The table below summarizes the PKC binding affinity and biological activity of a representative synthetic analog compared to bryostatin 1.

| Compound | PKC Binding Affinity (Ki, nM) | Relative Potency against select Human Cancer Cell Lines | PKC Isoform Selectivity Profile |

| Bryostatin 1 | ~1.3 | Baseline | Activates both conventional and novel PKC isoforms |

| Analog 1 | 3 | Orders of magnitude more potent in some cell lines | Similar activation of novel PKC isoforms to Bryostatin 1, but attenuated activation of conventional PKC isoforms |

Data synthesized from multiple research sources. nih.govpnas.org

Furthermore, the simplification of the bryostatin scaffold through analog design directly addresses the challenges of supply and delivery. The total synthesis of bryostatins is a complex and lengthy process. nih.govorganic-chemistry.org By creating potent analogs through more concise synthetic routes, it becomes feasible to produce sufficient quantities for extensive preclinical and potentially clinical investigation. nih.govpnas.org These simplified structures may also possess improved pharmacokinetic properties, although this remains an active area of investigation.

The following table outlines the key structural modifications in some bryostatin analogs and their impact on biological activity.

| Analog Feature | Structural Modification | Impact on Biological Activity |

| Simplified B-ring | Replacement of the B-ring with a simplified dioxane structure | Retains high PKC binding affinity and demonstrates potent biological activity. pnas.org |

| A-ring modifications | Alterations to the substituents on the A-ring | Confers the unique biological activity characteristic of bryostatins and distinguishes them from phorbol esters. |

| C20 substituent modification | Variation of the ester group at the C20 position | Influences potency and can be a site for introducing further modifications. |

This table represents a general summary of findings in the field of bryostatin analog design. nih.gov

Molecular and Cellular Mechanisms of Action Research

Protein Kinase C (PKC) Modulation

Bryostatin (B1237437) 16, like other members of the bryostatin family, exerts its biological effects primarily through the modulation of protein kinase C (PKC) isozymes. nih.gov PKC represents a family of serine/threonine kinases that are crucial in regulating a multitude of cellular signal transduction pathways. acs.org The interaction of bryostatins with PKC is complex, leading to a range of cellular responses that are dependent on the specific PKC isozyme, cell type, and the duration of exposure. tandfonline.compsu.edu Bryostatins are known to bind to the C1 domain of conventional and novel PKC isoforms, the same site that binds the endogenous activator diacylglycerol (DAG). nih.govtandfonline.com This competitive binding initiates a cascade of events that can lead to either activation or, with prolonged exposure, downregulation of PKC activity. acs.orgashpublications.org

Bryostatin 1 demonstrates differential binding affinities and regulatory effects on various PKC isozymes. nih.gov Research indicates that bryostatin 1 has a high affinity for PKCα and PKCε. nih.gov For instance, the binding affinities of bryostatin 1 for PKCα, PKCβ2, PKCδ, and PKCε isoforms have been reported to be 1.35 nM, 0.42 nM, 0.26 nM, and 0.24 nM, respectively, highlighting a preference for the novel PKC isozymes δ and ε. frontiersin.org In cultured neuronal cells, bryostatin 1 has been shown to potently activate PKCα, δ, and ε at concentrations of 10⁻⁸ M, 10⁻⁹ M, and 10⁻¹⁰ M, respectively. frontiersin.org

Time-course experiments have revealed that bryostatin 1 can trigger significant activation of PKCε within 30 minutes and PKCδ within 1 hour at a concentration of 10⁻¹⁰ M. frontiersin.org This suggests a greater specificity towards PKCε and PKCδ, with a particular preference for PKCε. frontiersin.org In contrast, the tumor-promoting phorbol (B1677699) ester, phorbol 12-myristate 13-acetate (PMA), shows similar potencies for translocating PKCα, δ, and ε. nih.gov This differential regulation of PKC isozymes by bryostatin 1 compared to phorbol esters may contribute to their distinct biological outcomes. nih.govnih.gov

| PKC Isozyme | Binding Affinity (Ki) of Bryostatin 1 | Potency of Activation by Bryostatin 1 |

| PKCα | 1.35 nM frontiersin.org | 10⁻⁸ M frontiersin.org |

| PKCβ2 | 0.42 nM frontiersin.org | Not specified |

| PKCδ | 0.26 nM frontiersin.org | 10⁻⁹ M frontiersin.org |

| PKCε | 0.24 nM frontiersin.org | 10⁻¹⁰ M frontiersin.org |

This table summarizes the differential binding affinities and activation potencies of Bryostatin 1 for various PKC isozymes based on available research.

Bryostatin 1 functions as a molecular mimic of diacylglycerol (DAG), the endogenous physiological activator of most PKC isoforms. tandfonline.comscbt.com Both bryostatin 1 and DAG bind to the C1 domain, a cysteine-rich region within the regulatory domain of conventional and novel PKC isozymes. nih.govtandfonline.com This binding event is a critical step in the activation of these enzymes. scbt.com

Structurally, while bryostatins are complex macrocyclic lactones and chemically distinct from the simpler lipid structure of DAG, they are thought to adopt a conformation that allows them to interact with the same binding site on the C1 domain. portlandpress.com The C1, C19, and C26 functionalities on the bryostatin core are considered critical for this binding. biorxiv.org However, bryostatins often exhibit a much higher binding affinity for PKC than DAG, by orders of magnitude, contributing to their potent biological activity. acs.org This high-affinity binding displaces DAG and initiates the downstream signaling cascade typically associated with PKC activation. acs.org

The interaction of Bryostatin 1 with PKC is characterized by a biphasic effect on the enzyme's activity and cellular localization. nih.gov Initial or short-term exposure to bryostatin 1 leads to the activation of PKC. tandfonline.com This activation involves the translocation of the enzyme from the cytosol to cellular membranes, a crucial step for its function. nih.govfrontiersin.org

However, prolonged or chronic exposure to bryostatin 1 results in the down-regulation of PKC. tandfonline.comnih.gov This down-regulation is a process where the total amount of the PKC protein in the cell is reduced. frontiersin.org The mechanism behind this is believed to involve ubiquitination and subsequent proteasomal degradation of the activated PKC enzyme. tandfonline.comfrontiersin.org Following this degradation, there is a phase of de novo synthesis that restores the enzyme to its original levels over a longer period (e.g., >2 days). frontiersin.org

The kinetics of translocation and down-regulation can be isozyme-specific. For instance, in NIH 3T3 fibroblasts, bryostatin 1 was markedly more potent than PMA in translocating PKCδ. nih.gov Interestingly, the down-regulation of PKCδ by bryostatin 1 exhibited a biphasic dose-response, with maximal down-regulation at 1-10 nM, while higher concentrations (100 nM to 1 µM) resulted in reduced or no down-regulation. nih.gov In some cases, high doses of bryostatin 1 can even protect PKCδ from down-regulation. nih.gov

The differential modulation of PKC isozymes by bryostatin 1 leads to a variety of specific cellular responses. tandfonline.com The activation of particular isozymes is often linked to distinct, and sometimes opposing, cellular outcomes such as proliferation, differentiation, and apoptosis. nih.govsynaptogen.com

For example, in B-cell chronic lymphocytic leukemia (B-CLL) cells, bryostatin-induced differentiation was found to be dependent on both the PKC and the extracellular signal-regulated kinase (ERK) pathways. tandfonline.com In monocytic and lymphocytic cell lines, the activation of PKC-α and PKC-δ by bryostatin was shown to reactivate latent HIV-1 infection. plos.orgnih.gov

In the context of neuronal cells, PKCα and PKCε are involved in regulating synaptogenic and anti-apoptotic signaling pathways. nih.gov The activation of PKCε, in particular, is associated with neurite outgrowth, while PKCδ activation can be pro-apoptotic. synaptogen.com The ability of bryostatin 1 to preferentially activate certain PKC isozymes, such as PKCε, is therefore of significant interest for its potential neuroprotective effects. nih.govfrontiersin.org The specific cellular context and the repertoire of PKC isozymes expressed in a given cell type are critical determinants of the ultimate biological response to bryostatin 1. tandfonline.compsu.edu

Downstream Signaling Pathways and Cellular Processes

The modulation of PKC by Bryostatin 1 triggers a cascade of downstream signaling events that ultimately influence various cellular processes. nih.govbiorxiv.org The activation of specific PKC isozymes leads to the phosphorylation of a multitude of substrate proteins, thereby activating or inhibiting their function and initiating complex signaling networks. nih.gov These pathways can regulate fundamental cellular activities including gene expression, cell cycle progression, and survival. tandfonline.comsynaptogen.com

A key consequence of PKC activation by bryostatin 1 is the modulation of gene expression. plos.org This is often mediated through the activation of transcription factors. The c-fos and c-jun proto-oncogenes are classic examples of immediate-early genes whose expression is rapidly induced following PKC activation. researchgate.net The protein products of these genes, c-Fos and c-Jun, can form the heterodimeric transcription factor AP-1 (Activator Protein-1), which binds to specific DNA sequences in the promoter regions of target genes to regulate their transcription. wikipedia.org

In NIH 3T3 fibroblasts, bryostatin 1 was found to induce a long-term increase in the level of c-Jun. nih.gov The dose-response for this induction was biphasic, with maximal induction occurring at 1-10 nM bryostatin 1, which correlated with the maximal down-regulation of PKCδ. nih.gov This suggests a link between the regulation of specific PKC isozymes and the activation of the c-jun gene. In some myeloid leukemia cell lines, inducers of monocytic differentiation, including bryostatin 1, have been shown to increase c-Jun activity. nih.gov

Protein Phosphorylation Patterns

Bryostatin 1's interaction with cellular signaling is profoundly marked by its influence on protein phosphorylation, largely orchestrated through its modulation of Protein Kinase C (PKC). Initial exposure to Bryostatin 1 can induce protein phosphorylation patterns similar to those caused by phorbol esters, another class of potent PKC activators. nih.govresearchgate.net However, the long-term consequences of Bryostatin 1 exposure on PKC and subsequent phosphorylation events are distinct.

In human peripheral blood lymphocytes (PBL) and T cells, both Bryostatin 1 and the phorbol ester PMA initially trigger a comparable time-dependent translocation of PKC from the cytosol to the membrane and induce similar patterns of protein phosphorylation. nih.govresearchgate.net This includes the activation of genes like c-fos and c-jun. nih.gov However, prolonged treatment (e.g., 20 hours) with Bryostatin 1 leads to a significant degradation and loss of cellular PKC, a phenomenon not observed to the same extent with PMA. nih.govresearchgate.net This rapid degradation of PKC is linked to the inhibition of T-cell proliferation, suggesting that the duration of PKC-mediated phosphorylation signals is critical for the ultimate biological outcome. nih.govresearchgate.net

The pattern of PKC isoform activation and subsequent phosphorylation is highly specific to the cell type. ashpublications.org In Chronic Lymphocytic Leukemia (CLL) cells, Bryostatin 1 treatment affects both classical and novel PKC isoforms. ashpublications.org This activation is a prerequisite for the downstream phosphorylation and activation of the STAT1 transcription factor, a key event in the Bryostatin 1-induced differentiation of these cells. ashpublications.org

Regulation of Synaptic Growth Factors (e.g., BDNF, NGF, IGF)

A significant aspect of Bryostatin 1's neuro-restorative potential lies in its ability to modulate synaptic growth factors. Preclinical studies have consistently demonstrated that activators of PKC epsilon, such as Bryostatin 1, can enhance the levels of several key synaptic growth factors, including Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Insulin-like Growth Factor (IGF). semanticscholar.orgbiospace.com This upregulation is a primary mechanism through which Bryostatin 1 induces synaptogenesis—the formation of new synapses. semanticscholar.orgprnewswire.com

The activation of PKC epsilon by Bryostatin 1 is believed to stabilize the messenger RNA (mRNA) of these growth factors, leading to their increased synthesis and secretion. semanticscholar.org This, in turn, promotes the growth and maturation of synaptic networks, which is a critical process for learning, memory, and neuronal repair. semanticscholar.orgnih.gov The ability of Bryostatin 1 to engage these natural regenerative pathways underscores its therapeutic potential for neurodegenerative disorders characterized by synaptic loss. prnewswire.comstocktitan.net

| Growth Factor | Effect of Bryostatin 1 | Mediating Kinase | Reference |

| BDNF | Increased levels/secretion | PKC epsilon | semanticscholar.orgbiospace.com |

| NGF | Increased levels | PKC epsilon | semanticscholar.orgbiospace.com |

| IGF | Increased levels | PKC epsilon | semanticscholar.orgbiospace.com |

Influence on Autophagy (Preclinical)

Preclinical research has uncovered a novel mechanism of action for Bryostatin 1 involving the modulation of autophagy, a cellular process responsible for the degradation and recycling of damaged components. This function is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where the accumulation of toxic protein aggregates, such as amyloid-beta (Aβ) oligomers, is a key pathological feature.

Studies have shown that Bryostatin 1 can protect primary hippocampal neurons from the neurotoxic effects of Aβ oligomers by activating autophagy. scielo.brscielo.br Specifically, Bryostatin 1 was found to rescue the impairment of autophagic influx caused by Aβ oligomers. scielo.br This restorative effect on autophagy appears to be mediated through the activation of the mTOR signaling pathway, as evidenced by increased phosphorylation of mTOR and its downstream target S6K1 following Bryostatin 1 treatment. scielo.br By enhancing the clearance of toxic protein species, Bryostatin 1's influence on autophagy represents a significant neuroprotective mechanism. scielo.brfrontiersin.org

Interaction with Other Cellular Targets (e.g., Protein Kinase D, MAP Kinase 11)

Beyond its well-established role as a PKC modulator, Bryostatin 1 interacts with other cellular targets, expanding its pharmacological profile. Among these are Protein Kinase D (PKD) and Mitogen-activated Protein Kinase 11 (MAPK11, also known as p38β). nih.govfrontiersin.orgresearchgate.net

In the context of endothelial function, the PKC agonist Bryostatin 1 has been shown to restore vasodilation in models of endothelial autophagy compromise. This effect was mitigated by inhibiting downstream targets of phosphorylated PKCδ, which include PKD. researchgate.net This suggests that the PKC/PKD signaling axis is a target of Bryostatin 1 in the vasculature. researchgate.net

In the immune system, particularly in T-cells, Bryostatin 1 has been found to upregulate MAPK11. nih.govfrontiersin.org Research on exhausted CD8+ T cells demonstrated that Bryostatin 1 treatment significantly increased the expression of MAPK11, which was otherwise downregulated in these cells. nih.govresearchgate.net The inhibition of MAPK11 blocked the improved proliferation and IFN-γ production induced by Bryostatin 1, indicating that MAPK11 is a critical mediator of Bryostatin 1's ability to reinvigorate exhausted T-cells. nih.govfrontiersin.org

| Cellular Target | Effect of Bryostatin 1 | Cellular Context | Reference |

| Protein Kinase D (PKD) | Activates (downstream of PKC) | Endothelial Cells | researchgate.net |

| MAP Kinase 11 (MAPK11) | Upregulates expression | Exhausted CD8+ T cells | nih.govfrontiersin.orgresearchgate.net |

PKC-Independent Mechanisms of Action (Hypotheses and Research)

While the majority of Bryostatin 1's biological effects are attributed to its potent modulation of PKC, a growing body of evidence suggests the existence of PKC-independent mechanisms. aai.orgnih.gov This line of inquiry has been spurred by observations where the biological activity of Bryostatin 1 or its analogs does not correlate with their PKC binding affinity.

A compelling example comes from research on the antiviral activity of novel salicylate-based Bryostatin analogs against the chikungunya virus (CHIKV). nih.gov In these studies, modifying a key hydroxyl group at the C26 position of the analog—a modification known to be critical for PKC binding—did not eliminate its anti-CHIKV activity. nih.gov This finding strongly indicates the involvement of a non-PKC-dependent pathway in mediating this antiviral effect. nih.gov The synergistic antiviral effect observed when combining a PKC-dependent analog with a PKC-independent one further supports this hypothesis. nih.gov

Another instance of potential PKC-independent action is the synergistic induction of IFN-γ gene expression in human T-cells when Bryostatin 1 is combined with Interleukin-2 (IL-2). aai.org This effect was not inhibited by a specific PKC inhibitor, suggesting that the signaling cascade leading to IFN-γ production in this context operates independently of PKC. aai.org The study further implicated the p38 MAP kinase pathway as a key player in this PKC-independent mechanism. aai.org These findings open new avenues for understanding the full spectrum of Bryostatin 1's cellular activities and for the development of new analogs with more targeted therapeutic profiles.

Preclinical Pharmacological Research in Disease Models

Research in Cancer Models (In Vitro and Animal Models)

Bryostatin (B1237437) 16, a member of the bryostatin family of macrolide lactones, has been the subject of preclinical research to evaluate its potential as an anticancer agent. These studies have explored its effects on various cancer cell lines and in animal tumor models, revealing a range of biological activities.

Differentiation-Inducing Effects on Malignant Cells

Bryostatin 16 has demonstrated the ability to induce differentiation in various malignant cell lines, a process that can lead to the loss of a cancer cell's ability to proliferate indefinitely. This effect is a key area of investigation in the development of differentiation therapies for cancer.

Research has shown that bryostatins, as a class, can induce differentiation in both myeloid and lymphoid leukemic cells. ashpublications.org For instance, in human myeloid leukemia cell lines, bryostatin-1 (B1241195) has been observed to promote terminal differentiation, halting their growth. aai.org Specifically, in the HL-60 human myelocytic leukemia cell line, a combination of bryostatin-1 with other agents led to the differentiation of these cells into macrophage-like cells. tandfonline.comtandfonline.com This induction of differentiation is often associated with the modulation of protein kinase C (PKC) activity. tandfonline.comtandfonline.comnih.gov In chronic lymphocytic leukemia (CLL) cells, bryostatin-1 has been shown to induce maturation into a plasma-like cell phenotype. ashpublications.org This differentiation process in CLL cells is mediated by the activation of the STAT1 transcription factor. ashpublications.org Furthermore, studies on acute lymphoblastic leukemia (ALL) cell lines, both T-cell and B-cell derived, have shown that bryostatin-1 can induce differentiation, as evidenced by changes in cell surface markers like CD19, CD38, and CD7. nih.gov

| Cell Line | Cancer Type | Observed Effect | Reference |

| HL-60 | Human Myelocytic Leukemia | Differentiation into macrophage-like cells (in combination with other agents) | tandfonline.com, tandfonline.com |

| Various | Myeloid and Lymphoid Leukemias | Induction of differentiation | ashpublications.org |

| CLL | Chronic Lymphocytic Leukemia | Maturation into plasma-like cells | ashpublications.org |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Induction of differentiation (increased CD7 expression) | nih.gov |

| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | Induction of differentiation (increased CD19, CD38 expression) | nih.gov |

Antiproliferative Activity against Various Cancer Cell Lines (e.g., melanoma, leukemia, lymphoma)

This compound has exhibited antiproliferative activity against a diverse panel of cancer cell lines in vitro. This broad-spectrum activity suggests a potential for its use across different types of malignancies.

Studies have documented the antitumor activity of bryostatin-1 against cell lines from various cancers, including lung, breast, ovarian, melanoma, sarcoma, lymphoma, and leukemia. nih.govmdpi.com In murine tumor cell lines, bryostatin 1 demonstrated a range of antiproliferative responses. For example, at a concentration of 100 ng/ml, it inhibited the in vitro growth of B16 melanoma by 40%, M5076 reticulum cell sarcoma by 40%, and L10A B-cell lymphoma by 94%. nih.gov However, the Renca renal adenocarcinoma cell line was resistant to this effect. nih.gov In human acute lymphoblastic leukemia (ALL) cell lines, CCRF-CEM (T-cell derived) and Nalm-6 (B-cell derived), bryostatin-1 showed significant inhibition of proliferation at nanomolar concentrations. nih.gov The ED50 for the T-cell derived line was reported to be in the range of 4.6-7.4 nM. nih.gov Research has also shown that bryostatin-1 inhibits the growth of various human tumor cell lines, including those of breast, lung, and melanoma. aai.org

| Cell Line | Cancer Type | Growth Inhibition | Reference |

| B16 | Murine Melanoma | 40% at 100 ng/ml | nih.gov |

| M5076 | Murine Reticulum Cell Sarcoma | 40% at 100 ng/ml | nih.gov |

| L10A | Murine B-cell Lymphoma | 94% at 100 ng/ml | nih.gov |

| CCRF-CEM | Human T-cell ALL | ED50: 4.6-7.4 nM | nih.gov |

| Nalm-6 | Human B-cell ALL | Significant inhibition at nanomolar concentrations | nih.gov |

Reversal of Multidrug Resistance Mechanisms in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. This compound has been investigated for its potential to reverse these resistance mechanisms, thereby re-sensitizing cancer cells to other cytotoxic agents.

Bryostatin-1 has been shown to reverse the multidrug resistance phenotype in certain cancer cells. tandfonline.com In the WSU-DLCL2 diffuse large cell lymphoma cell line, treatment with bryostatin-1 led to a reversion of the MDR phenotype within 24 hours. tandfonline.com This was associated with a decrease in the expression of P-glycoprotein and mdr1 RNA. tandfonline.com The reversal of MDR by bryostatin-1 is thought to be mediated, at least in part, through its interaction with protein kinase C (PKC). semanticscholar.org It has been reported that bryostatin-1 can down-regulate MDR1 expression. aacrjournals.org In P-glycoprotein overexpressing cell lines, bryostatin-1 has been shown to modulate MDR. semanticscholar.org Specifically, it was able to reverse resistance to vinblastine (B1199706) and colchicine (B1669291) in cell lines with a mutant MDR1-encoded P-glycoprotein. semanticscholar.org

Synergistic Effects with Other Research Agents in Preclinical Models

Combining therapeutic agents is a common strategy in cancer treatment to enhance efficacy and overcome resistance. Preclinical studies have explored the synergistic effects of this compound with other anticancer agents.

Bryostatin-1 has demonstrated synergistic antitumor activity when combined with other agents in preclinical models. tandfonline.com For example, the sequential use of vincristine (B1662923) and bryostatin-1 resulted in significant antitumor activity in a diffuse large cell lymphoma (DLCL) model. tandfonline.comtandfonline.com Pretreatment with bryostatin-1 for 24 hours prior to vincristine administration significantly increased the antitumor activity of vincristine. tandfonline.com In human myelocytic leukemia cells, the combination of bryostatin-1 with AS101 or a low concentration of phorbol-12-myristate-13-acetate (PMA) showed a synergistic effect in promoting differentiation. tandfonline.comtandfonline.com A synergistic induction of apoptosis was observed in U937 human leukemia cells when co-treated with bryostatin-1 and flavopiridol. aacrjournals.org Furthermore, in human peripheral blood T cells, bryostatin-1 and IL-2 synergized to induce the expression of IFN-γ, a cytokine with immunomodulatory and antitumor properties. aai.org

| Combination Agents | Cancer Model | Observed Synergistic Effect | Reference |

| Vincristine | Diffuse Large Cell Lymphoma (WSU-DLCL2) | Increased antitumor activity | tandfonline.com, tandfonline.com |

| AS101 or PMA | Human Myelocytic Leukemia (HL-60) | Enhanced cell differentiation | tandfonline.com, tandfonline.com |

| Flavopiridol | Human Leukemia (U937) | Synergistic induction of apoptosis | aacrjournals.org |

| IL-2 | Human Peripheral Blood T cells | Induction of IFN-γ expression | aai.org |

| Vincristine | Diffuse Large B-cell Lymphoma (WSU-DLCL2) | Increased apoptosis and growth inhibition | nih.gov |

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in various cancer cell lines, contributing to its anticancer activity.

Bryostatin-1 has been found to induce apoptosis in several cancer cell lines. oncotarget.com In human myeloid leukemia cells, bryostatin-1, in combination with flavopiridol, enhanced apoptosis through the activation of the tumor necrosis factor receptor-mediated extrinsic cell death pathway. aacrjournals.org In acute lymphoblastic leukemia (ALL) cell lines, both T-cell derived (CCRF-CEM) and B-cell derived (Nalm-6), bryostatin-1 was shown to induce apoptosis and activate the caspase-3 pathway. nih.gov Studies on a diffuse large B-cell lymphoma line (WSU-DLCL2) demonstrated that the combination of bryostatin 1 and vincristine led to an increase in apoptosis. nih.gov Furthermore, research on pancreatic carcinoma cells indicated that bryostatin I induces apoptosis through a caspase-dependent pathway, as evidenced by the increased expression of cleaved caspase-8. bioline.org.br In ependymoma cells, bryostatin treatment significantly increased the extent of apoptosis. ajol.info

In Vivo Tumor Model Studies (e.g., xenograft models, melanoma pulmonary metastases)

To evaluate the potential therapeutic efficacy of this compound in a more complex biological system, researchers have utilized in vivo animal models, such as xenograft models and models of metastasis.

In vivo studies have demonstrated the antitumor activity of bryostatin-1 in various animal models. In a B16 melanoma pulmonary metastases model, treatment with bryostatin-1 resulted in a significant reduction in the number of lung nodules. nih.gov Systemic therapy with bryostatin was also successful in prolonging survival time in mice with B16 lung metastases and L10A subcutaneous tumors. nih.gov In a severe combined immune deficient (SCID) mouse xenograft model using the WSU-DLCL2 diffuse large cell lymphoma cell line, pretreatment with bryostatin-1 enhanced the antitumor activity of vincristine. tandfonline.com Similarly, in a SCID mouse xenograft model of human B-cell chronic lymphocytic leukemia (WSU-CLL), the combination of bryostatin-1 with auristatin PE resulted in the cure of all treated mice. tandfonline.com In a murine melanoma K1735-M2 allograft model, bryostatin 5 and bryostatin 8, which are structurally related to this compound, showed significant antitumor activity. mdpi.com

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| C57BL/6 Mice | B16 Melanoma Pulmonary Metastases | Bryostatin-1 | Significant reduction in lung nodules | nih.gov |

| SCID Mice | L10A Subcutaneous Tumors | Bryostatin | Prolonged survival time | nih.gov |

| SCID Mice | WSU-DLCL2 Xenograft (Diffuse Large Cell Lymphoma) | Bryostatin-1 followed by Vincristine | Enhanced antitumor activity of vincristine | tandfonline.com |

| SCID Mice | WSU-CLL Xenograft (Chronic Lymphocytic Leukemia) | Bryostatin-1 and Auristatin PE | 100% tumor-free survival | tandfonline.com |

| Allograft Model | K1735-M2 Murine Melanoma | Bryostatin 5 and 8 | Significant inhibition of tumor growth | mdpi.com |

Research in Neurodegenerative and Neurological Disorder Models (Animal Models)

Bryostatin 1 has demonstrated a range of therapeutic effects in various preclinical animal models of Alzheimer's disease (AD), including transgenic mouse models that replicate key aspects of AD pathology, such as single, double, and quintuple transgenic AD mouse models. nih.govresearchgate.net These models are genetically engineered to overexpress proteins involved in the formation of amyloid plaques and neurofibrillary tangles, two of the main pathological hallmarks of AD. nih.gov The research in these models has shown that Bryostatin 1 can positively impact synaptic health, cognitive functions, and the underlying molecular pathologies of the disease. nih.govresearchgate.net

A significant focus of preclinical research has been on the synaptogenic effects of Bryostatin 1, its ability to promote the formation of new synapses and restore those lost during the disease process. nih.govacs.org Synaptic loss is a critical pathological feature of Alzheimer's disease that correlates strongly with cognitive decline. nih.gov

In animal models of AD, Bryostatin 1 has been shown to reverse synaptic loss. nih.govfrontiersin.orgnih.gov This effect is largely attributed to its activation of protein kinase C (PKC), particularly the PKC epsilon isoenzyme. nih.govresearchgate.netnih.govnih.gov Activation of PKC epsilon by Bryostatin 1 initiates signaling pathways that lead to an increase in synaptic growth factors like brain-derived neurotrophic factor (BDNF). nih.govresearchgate.netnih.govnih.gov BDNF plays a crucial role in promoting the growth, survival, and differentiation of neurons and synapses. nih.govresearchgate.net

Studies have demonstrated that Bryostatin 1 increases the density of dendritic spines and the number of mushroom spines in the hippocampus, a brain region vital for learning and memory. frontiersin.org Furthermore, preclinical studies have shown that Bryostatin 1 treatment leads to increased levels of PSD-95, a key protein in the postsynaptic density that is essential for synaptic stability and function. nih.govnih.govfraxa.org The restoration of synaptic connections is a key mechanism underlying the cognitive improvements observed in animal models treated with Bryostatin 1. nih.govresearchgate.net

Table 1: Effects of Bryostatin 1 on Synaptic Health in Alzheimer's Disease Models

| Model | Finding | Reference |

|---|---|---|

| Transgenic AD Mice | Restored synaptic connections. | nih.govresearchgate.net |

| APP/PS1 Mice | Prevented synaptic loss. | frontiersin.org |

| Hippocampal Neurons | Increased dendritic spine density and mushroom spine number. | frontiersin.org |

| Animal Models | Increased levels of Brain-Derived Neurotrophic Factor (BDNF). | nih.govresearchgate.netnih.govnih.gov |

| Mouse Brain | Increased levels of Postsynaptic Density Protein 95 (PSD-95). | nih.govnih.govfraxa.org |

A consistent finding in preclinical studies is the ability of Bryostatin 1 to enhance memory and improve cognitive function in various animal models of Alzheimer's disease. nih.govacs.orgfrontiersin.org Both long-term and short-course administration of Bryostatin 1 have shown protective effects in these models. frontiersin.org

For instance, long-term treatment has been shown to dramatically improve cognitive function in APP/PS1 mice, a transgenic model of AD. frontiersin.org Similarly, acute oral administration has been found to remarkably improve learning ability and cognitive function in AD transgenic mice over a shorter treatment period. frontiersin.org Bryostatin 1 has also been shown to markedly enhance spatial learning and memory in 5XFAD mice, another transgenic model of AD. frontiersin.org

The improvements in cognitive function are closely linked to the compound's ability to activate "memory kinases" such as PKCα, PKCγ, PKCε, and PKCζ, which are vital for the cellular mechanisms underlying learning and memory. frontiersin.org By activating these kinases, Bryostatin 1 facilitates hippocampal long-term potentiation (LTP), a cellular mechanism that is widely considered to be one of the major underpinnings for learning and memory. frontiersin.org

Table 2: Cognitive Enhancement Effects of Bryostatin 1 in Alzheimer's Disease Models

| Animal Model | Cognitive Effect | Reference |

|---|---|---|

| Single, Double, and Quintuple Transgenic AD Mice | Restored cognitive loss. | nih.govresearchgate.net |

| APP/PS1 Mice | Dramatically improved cognitive function. | frontiersin.org |

| AD Transgenic Mice | Remarkably improved learning ability and cognitive function (short-term). | frontiersin.org |

| 5XFAD Mice | Markedly enhanced spatial learning and memory. | frontiersin.org |

| Various Rodent Models | Rescued spatial learning and memory deficits. | frontiersin.org |

In addition to its effects on synaptic health and cognition, Bryostatin 1 has been shown to impact the hallmark pathologies of Alzheimer's disease: amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govresearchgate.netacs.org

Preclinical studies in transgenic AD mice have demonstrated that Bryostatin 1 can reduce the accumulation of Aβ. frontiersin.org The mechanism for this is believed to involve the activation of PKC, which in turn activates α-secretase. alzdiscovery.org This enzyme cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway, leading to the production of the neuroprotective soluble APPα fragment and reducing the generation of Aβ peptides. alzdiscovery.orgpnas.orgscielo.br Specifically, Bryostatin 1 has been shown to reduce levels of both Aβ40 and Aβ42 in the brains of AD transgenic mice. pnas.org

Furthermore, Bryostatin 1 has been observed to lower levels of hyperphosphorylated tau in preclinical models. neurologylive.com The accumulation of hyperphosphorylated tau leads to the formation of neurofibrillary tangles, which disrupt neuronal transport and contribute to cell death. frontiersin.orgmdpi.com By addressing both Aβ and tau pathologies, Bryostatin 1 offers a multi-faceted approach to modifying the course of the disease in these animal models. acs.org

Table 3: Impact of Bryostatin 1 on Aβ and Tau Pathology in AD Models

| Model | Pathological Marker | Effect of Bryostatin 1 | Reference |

|---|---|---|---|

| Transgenic AD Mice | Amyloid Plaques | Reduced | nih.govresearchgate.net |

| APP[V717I]/PS1[A246E] AD Mice | Brain Aβ40 and Aβ42 | Reduced | pnas.org |

| Preclinical Models | Hyperphosphorylated Tau | Lowered | neurologylive.com |

| Transgenic AD Mice | Neurofibrillary Tangles | Reduced | nih.govresearchgate.net |

| APP[V717I] Transgenic Mice | sAPPα | Increased | pnas.org |

Bryostatin 1 has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease, primarily by preventing neuronal death. nih.govresearchgate.netacs.org This anti-apoptotic activity is a crucial aspect of its therapeutic potential, as neuronal loss is a major contributor to the progressive cognitive decline and brain atrophy seen in AD. nih.govresearchgate.net

The neuroprotective effects of Bryostatin 1 are linked to its activation of PKC epsilon, which has been shown to have anti-apoptotic efficacy. nih.govresearchgate.net In studies using AD transgenic mice, Bryostatin 1 treatment was found to prevent neuronal death. nih.govresearchgate.net In a double transgenic mouse model with accelerated pathology, Bryostatin 1 significantly reduced the elevated mortality rate common to these animals. pnas.org

Furthermore, in vitro studies using cultured primary hippocampal neurons have shown that Bryostatin 1 can protect synapses from the neurotoxic effects of Aβ oligomers. scielo.br This protective effect was found to be mediated by the activation of autophagy, a cellular process responsible for clearing damaged components, suggesting a novel mechanism by which Bryostatin 1 protects neurons from Aβ-induced toxicity. scielo.br

Table 4: Neuroprotective Effects of Bryostatin 1 in Alzheimer's Disease Models

| Model/System | Finding | Reference |

|---|---|---|

| Transgenic AD Mice | Prevented neuronal death. | nih.govresearchgate.net |

| APP[V717I]/PS1[A246E] AD Mice | Significantly reduced mortality rate. | pnas.org |

| Cultured Primary Hippocampal Neurons | Protected synapses from Aβ oligomer-induced toxicity. | scielo.br |

| Animal Models | Exhibited anti-apoptotic efficacy. | nih.govresearchgate.net |

| Cultured Primary Hippocampal Neurons | Rescued autophagy influx impaired by Aβ oligomers. | scielo.br |

Fragile X syndrome (FXS) is a genetic disorder characterized by intellectual disability, behavioral and learning challenges, and is the most common monogenic cause of autism spectrum disorder. fragilexnewstoday.comresearchgate.net The underlying cause of FXS is a mutation in the FMR1 gene, leading to a deficiency of the fragile X mental retardation protein (FMRP), which is crucial for normal synaptic development and plasticity. frontiersin.orgfragilexnewstoday.com

Preclinical research has explored the potential of Bryostatin 1 as a therapeutic agent for FXS, with promising results in animal models. frontiersin.orgfragilexnewstoday.com In a mouse model of Fragile X, Bryostatin 1 treatment has been shown to normalize some behavioral abnormalities, including hyperactivity and memory impairments. fragilexnewstoday.com

Long-term treatment with Bryostatin 1 has been found to attenuate impairments in contextual fear conditioning memory and deficits in spatial learning and memory in FXS model mice. researchgate.net The therapeutic effects of Bryostatin 1 in these models are attributed to its ability to activate PKC, which helps to restore synaptic function and cognitive processes that are disrupted by the lack of FMRP. fraxa.orgfragilexnewstoday.com Specifically, research has shown that Bryostatin 1 restores hippocampal synapses and spatial learning and memory in adult Fragile X mice. fraxa.org It has also been found to normalize levels of BDNF, PSD-95, and GSK3, which are key cellular markers of Fragile X syndrome. fraxa.org These findings suggest that Bryostatin 1 and similar compounds may represent a novel therapeutic approach for treating the cognitive deficits associated with Fragile X syndrome, even after the major stages of postpartum brain development are complete. fraxa.org

Table 5: Effects of Bryostatin 1 in Fragile X Syndrome Models

| Model | Finding | Reference |

|---|---|---|

| Fragile X Mouse Model | Normalized behavioral abnormalities (hyperactivity, memory impairments). | fragilexnewstoday.com |

| Fragile X Mouse Model | Attenuated impairments of contextual fear conditioning memory. | researchgate.net |

| Fragile X Mouse Model | Attenuated deficits of spatial learning and memory. | researchgate.net |

| Adult Fragile X Mice | Restored hippocampal synapses and spatial learning and memory. | fraxa.org |

| Fragile X Mice | Normalized levels of BDNF, PSD-95, and GSK3. | fraxa.org |